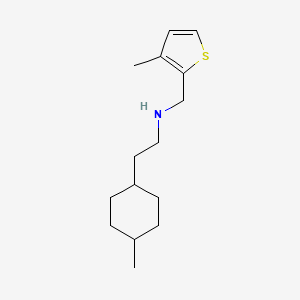
2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with a methyl group, an ethanamine chain, and a thiophene ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine typically involves multiple steps, starting with the preparation of the cyclohexyl and thiophene intermediates. The cyclohexyl intermediate can be synthesized through the hydrogenation of toluene, followed by methylation. The thiophene intermediate is prepared via the Friedel-Crafts acylation of thiophene, followed by methylation at the 3-position.
The final step involves the coupling of the cyclohexyl and thiophene intermediates with ethanamine under reductive amination conditions. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride, and a suitable solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds or reduction of functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone, potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons or reduced amines.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine can be compared with other similar compounds, such as:
2-(4-Methylcyclohexyl)-N-((3-methylphenyl)methyl)ethan-1-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(4-Methylcyclohexyl)-N-((3-methylfuran-2-yl)methyl)ethan-1-amine: Similar structure but with a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H25NS |
|---|---|
Molecular Weight |
251.4 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C15H25NS/c1-12-3-5-14(6-4-12)7-9-16-11-15-13(2)8-10-17-15/h8,10,12,14,16H,3-7,9,11H2,1-2H3 |
InChI Key |
UYDRJBHYCYDRPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCNCC2=C(C=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



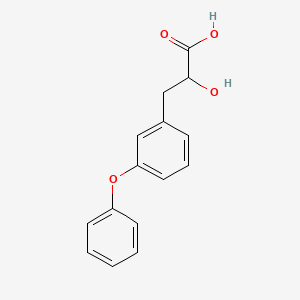
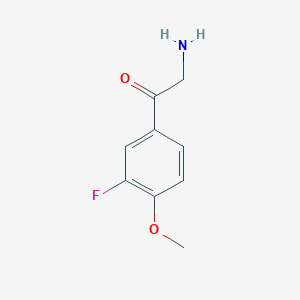
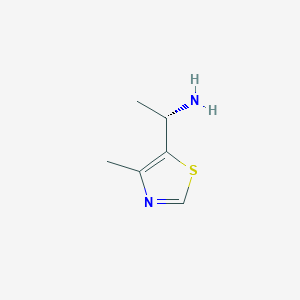
![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
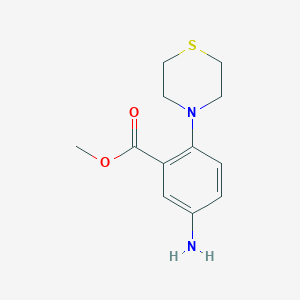
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)
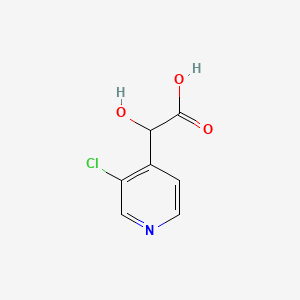

![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)

![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)
![2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)
